molecular formula C9H10O3 B179927 5-Cycloheptene-1,4-dione, 6-acetyl-(9CI) CAS No. 196493-35-3

5-Cycloheptene-1,4-dione, 6-acetyl-(9CI)

Cat. No.: B179927
CAS No.: 196493-35-3
M. Wt: 166.17 g/mol
InChI Key: MKDKHDHQBZKCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cycloheptene-1,4-dione, 6-acetyl-(9CI) is an organic compound with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol. This compound is characterized by a seven-membered ring with two ketone groups and an acetyl group attached to it. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cycloheptene-1,4-dione, 6-acetyl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-Cycloheptene-1,4-dione, 6-acetyl-(9CI) may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and purification techniques such as distillation and recrystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Cycloheptene-1,4-dione, 6-acetyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-Cycloheptene-1,4-dione, 6-acetyl-(9CI) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Cycloheptene-1,4-dione, 6-acetyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanone: A precursor in the synthesis of 5-Cycloheptene-1,4-dione, 6-acetyl-(9CI).

    Cycloheptene: A related compound with a similar ring structure but lacking the ketone and acetyl groups.

    Acetylacetone: A diketone with a similar functional group arrangement but a different ring structure.

Uniqueness

5-Cycloheptene-1,4-dione, 6-acetyl-(9CI) is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

196493-35-3

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

6-acetylcyclohept-5-ene-1,4-dione

InChI

InChI=1S/C9H10O3/c1-6(10)7-4-8(11)2-3-9(12)5-7/h4H,2-3,5H2,1H3

InChI Key

MKDKHDHQBZKCAO-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=O)CCC(=O)C1

Canonical SMILES

CC(=O)C1=CC(=O)CCC(=O)C1

Synonyms

5-Cycloheptene-1,4-dione, 6-acetyl- (9CI)

Origin of Product

United States

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